molecular formula C38H47NO11 B1665581 {3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid CAS No. 195514-23-9

{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid

Cat. No. B1665581
CAS RN: 195514-23-9
M. Wt: 693.8 g/mol
InChI Key: XCCRAOPQCACRFC-OIFRRMEBSA-N
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Description

AP1867, also known as dTAG acid, is a precursor for the dTAG system which pairs a novel degrader of FKBP12(F36V) with expression of FKBP12(F36V) in-frame with a protein of interest. It shows superior antiproliferative effect of pan-BET bromodomain degradation over selective BRD4 degradation. AP1867 characterizes immediate effects of KRAS(G12V) loss on proteomic signaling, and demonstrates rapid degradation in vivo.

Scientific Research Applications

Novel Copolymers and Chemical Synthesis

  • The compound has been utilized in the synthesis of novel copolymers, particularly involving vinyl acetate and ethyl 2-cyano-3-phenyl-2-propenoates with various substitutions, including the trimethoxy phenyl group. These copolymers have been characterized for their chemical composition and thermal behavior, indicating potential applications in materials science (Barilla et al., 2021).
  • Similar copolymers involving vinyl acetate and different substituted ethyl 2-cyano-3-phenyl-2-propenoates have also been explored. These copolymers exhibit specific thermal decomposition characteristics, which could be relevant for specific industrial applications (Wojdyla et al., 2022).

Targeting Cancer Stem Cells

  • The compound's derivatives have been investigated for their antitumor activity, particularly against cancer stem cells. Compounds synthesized using this chemical structure have shown promising results in inhibiting cancer cell proliferation and tumor growth in specific cancer types, such as colon cancer (Bhat et al., 2016).

Novel Mannich Bases

  • The compound has been used in the synthesis of novel Mannich bases bearing a pyrazolone moiety. These compounds have undergone electrochemical studies, which could be important for developing new electrochemical sensors or catalysts (Naik et al., 2013).

Synthesis and Bioevaluation

  • Derivatives of this compound have been synthesized and bioevaluated for their nematicidal activity, particularly against root-knot nematodes. This suggests potential agricultural applications in managing plant-parasitic nematodes (Kumari et al., 2014).

Antileukemic Activity

  • Novel derivatives have been synthesized and tested for their antileukemic activity, showing good antiproliferative activity against human leukemic cell lines. This highlights its potential in developing new chemotherapeutic agents (Vinaya et al., 2012).

properties

IUPAC Name

2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)/t28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCRAOPQCACRFC-OIFRRMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid
Reactant of Route 2
{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid
Reactant of Route 3
{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid
Reactant of Route 4
{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid
Reactant of Route 5
{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid
Reactant of Route 6
{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid

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